molecular formula C10H12N2O4 B14421296 Ethyl methyl(3-nitrophenyl)carbamate CAS No. 80179-73-3

Ethyl methyl(3-nitrophenyl)carbamate

Cat. No.: B14421296
CAS No.: 80179-73-3
M. Wt: 224.21 g/mol
InChI Key: URQVYWQTNXLKHL-UHFFFAOYSA-N
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Description

Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester is a chemical compound with the molecular formula C10H12N2O4 It is known for its unique structure, which includes a carbamate group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl(3-nitrophenyl)-, ethyl ester typically involves the reaction of 3-nitroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-nitroaniline+ethyl chloroformateCarbamic acid, methyl(3-nitrophenyl)-, ethyl ester\text{3-nitroaniline} + \text{ethyl chloroformate} \rightarrow \text{Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester} 3-nitroaniline+ethyl chloroformate→Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Reduction: 3-aminophenyl carbamate.

    Hydrolysis: 3-nitrophenyl carbamic acid.

Scientific Research Applications

Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl(3-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can lead to the modulation of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ethyl(3-nitrophenyl)-, methyl ester
  • Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester
  • Carbamic acid, methyl(3-aminophenyl)-, ethyl ester

Uniqueness

Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

80179-73-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-methyl-N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h4-7H,3H2,1-2H3

InChI Key

URQVYWQTNXLKHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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